molecular formula C15H16N4OS B2833588 N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415600-04-1

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2833588
CAS No.: 2415600-04-1
M. Wt: 300.38
InChI Key: UETFCPPLPBTBDJ-UHFFFAOYSA-N
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Description

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound that features a unique combination of a thiazole ring, a cyclopropyl group, and a tetrahydrocinnoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized from cyclopropylamine and carbon disulfide, followed by cyclization with an appropriate halide. The tetrahydrocinnoline moiety can be synthesized through a series of hydrogenation and cyclization reactions starting from cinnoline derivatives. The final step involves coupling the thiazole and tetrahydrocinnoline intermediates under amide bond-forming conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyclopropyl group can be reduced to a cyclopropane ring.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of cyclopropane derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The tetrahydrocinnoline moiety can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyclopropyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
  • N-(4-Cyclopropyl-1,3-thiazol-2-yl)-4-morpholin-4-ylpyridine-2-carboxamide
  • (4-Cyclopropyl-1,3-thiazol-2-yl)methanol

Uniqueness

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to its combination of a thiazole ring, cyclopropyl group, and tetrahydrocinnoline structure

Properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c20-14(17-15-16-13(8-21-15)9-5-6-9)12-7-10-3-1-2-4-11(10)18-19-12/h7-9H,1-6H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETFCPPLPBTBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)NC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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